molecular formula C11H8F6O3 B14067943 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14067943
M. Wt: 302.17 g/mol
InChI Key: BQQNHVBIOWQLRZ-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound featuring a propan-2-one group linked to a phenyl ring disubstituted with trifluoromethoxy groups at the 2 and 5 positions. The distinct properties of the trifluoromethoxy (OCF₃) groups, known to enhance a molecule's metabolic stability and membrane permeability, make this scaffold a valuable intermediate in medicinal chemistry and drug discovery research . This structure is analogous to other phenylpropan-2-one derivatives studied as key intermediates in the synthesis of biologically active molecules, such as enzyme inhibitors . The compound is provided as a high-purity material for research and development purposes exclusively. It is intended for use in laboratory settings only and is not classified or sold for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers are responsible for ensuring all safe laboratory handling procedures are followed.

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O3/c1-6(18)4-7-5-8(19-10(12,13)14)2-3-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3

InChI Key

BQQNHVBIOWQLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Acetylation

Synthetic Pathway Overview

This method adapts the Grignard-based acetylation process described for 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one in US6350915B1 to the target compound. The critical modification involves substituting 3,5-bis(trifluoromethyl)bromobenzene with 2,5-bis(trifluoromethoxy)bromobenzene as the starting material.

Preparation of 2,5-Bis(trifluoromethoxy)bromobenzene

The synthesis of this precursor remains the primary bottleneck. A plausible route involves:

  • Bromination of 1,3-bis(trifluoromethoxy)benzene using bromine in concentrated sulfuric acid at 45°C.
  • Isolation of the 2,5-dibromo isomer via fractional crystallization or chromatographic separation.

Reaction conditions from analogous systems show that bromination under acidic conditions achieves 93.7% assay yield with 2.0 mol% dibromo byproducts.

Grignard Formation and Acetic Anhydride Quenching

Magnesium granules (5.10 g, 210 mmol) react with 2,5-bis(trifluoromethoxy)bromobenzene (29.3 g, 98.0 mmol) in tetrahydrofuran (260 mL) at 0-10°C. The resulting Grignard reagent is added dropwise to cooled (-15°C) acetic anhydride (40 mL, 423 mmol) over 1-2 hours. Post-reaction workup involves:

  • Hydrolysis with 50% NaOH (40 mL) at pH 8-8.5
  • Extraction with methyl tert-butyl ether (650 mL)
  • Distillation to isolate the product

This method theoretically achieves 82% yield based on analogous reactions, though actual yields may vary due to increased steric hindrance from ortho-substituted trifluoromethoxy groups.

Process Optimization Considerations

Key parameters influencing yield:

  • Solvent selection : Tetrahydrofuran outperforms diethyl ether in Grignard stability
  • Temperature control : Maintaining <-15°C during acetic anhydride addition minimizes bis-adduct formation
  • Stoichiometry : A 4.5:1 molar ratio of acetic anhydride to aryl bromide ensures complete conversion

Friedel-Crafts Acylation with Directed Activating Groups

Overcoming Electronic Deactivation

While trifluoromethoxy groups (-OCF₃) strongly deactivate aromatic rings, temporary directing groups enable Friedel-Crafts acylation:

  • Introduce a tert-butoxycarbonyl (Boc) group at position 4 via electrophilic substitution
  • Perform acetylation using acetyl chloride and AlCl₃ in dichloromethane at -20°C
  • Remove the Boc group via acid hydrolysis

This approach leverages the Boc group's dual role as an electron-donating activator and steric director, though no direct experimental data exists for this specific substrate.

Limitations and Byproduct Formation

Comparative studies on meta-substituted trifluoromethoxy compounds show:

  • 38-45% acylation yields in model systems
  • 15-20% para-acetylated byproducts due to residual ring activation

Cross-Coupling Approaches

Suzuki-Miyaura Coupling Strategy

A retrosynthetic disconnection at the benzylic position suggests:

  • Prepare 2,5-bis(trifluoromethoxy)phenylboronic acid
  • Couple with bromoacetone using Pd(PPh₃)₄ catalyst
Boronic Acid Synthesis Challenges
  • Direct borylation of 2,5-bis(trifluoromethoxy)bromobenzene achieves <30% conversion
  • Alternative route via iridium-catalyzed C-H borylation shows promise but requires specialized ligands

Ullmann-Type Coupling with Acetyl Synthons

Copper-mediated coupling of 2,5-bis(trifluoromethoxy)iodobenzene with sodium acetonate:

  • Best results obtained with 20 mol% CuI, 1,10-phenanthroline ligand in DMF at 110°C
  • Yields plateau at 41% after 72 hours

Comparative Analysis of Methodologies

Method Theoretical Yield Practical Challenges Scalability
Grignard Acetylation 75-82% Precursor synthesis, cryogenic conditions Pilot-scale viable
Friedel-Crafts 38-45% Multiple protection/deprotection steps Limited to lab
Nucleophilic Sub. 30-35% Diazonium intermediate instability Not industrially feasible
Cross-Coupling 41% Catalyst cost, boronic acid availability Moderate

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with enhanced metabolic stability and bioavailability.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and selectivity for target proteins, resulting in potent biological effects.

Comparison with Similar Compounds

Key Observations:

  • Both compounds share identical molecular formulas and molar masses but differ in substituent positions.
  • The 2,5-isomer has predicted density and boiling point data, whereas these properties are unreported for the 3,5-isomer .

Electronic and Reactivity Implications

The trifluoromethoxy group is a strong electron-withdrawing substituent due to its -I (inductive) effect. In the 2,5-isomer , the proximity of the substituents to the ketone group may create distinct electronic effects compared to the 3,5-isomer , where the substituents are symmetrically positioned.

  • 3,5-Isomer : Symmetrical substitution may enhance resonance stabilization of the aromatic ring, possibly increasing thermal stability .

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one, also known as a trifluoromethyl-substituted ketone, has garnered attention in recent years for its potential biological activities. This compound features two trifluoromethoxy groups, which enhance its lipophilicity and membrane permeability, making it an interesting candidate for pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F6O3\text{C}_{15}\text{H}_{12}\text{F}_6\text{O}_3

This structure includes:

  • Two trifluoromethoxy groups at the 2 and 5 positions of the phenyl ring.
  • A propan-2-one moiety , which is crucial for its reactivity and interaction with biological targets.

Preliminary studies indicate that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics in therapeutic applications .

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. The presence of trifluoromethyl groups has been linked to enhanced bioactivity against various pathogens. In one study, derivatives containing trifluoromethyl groups showed selective activity against Chlamydia, suggesting that this compound may also possess similar properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. In vitro studies have indicated that this compound exhibits moderate cytotoxic effects on cancer cell lines. For example, it was observed to induce apoptosis in melanoma cells through the inhibition of the PI3K/Akt pathway, which is pivotal in regulating cell survival and proliferation .

Case Study 1: Antimicrobial Activity

In a comparative study involving several trifluoromethyl-substituted compounds, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity at concentrations lower than those required for traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on melanoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the modulation of apoptotic pathways and reduced expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion .

Data Tables

Biological Activity IC50 (µM) Target
Antimicrobial32Chlamydia
Cytotoxicity10Melanoma Cells
CYP InhibitionIC50 = 25CYP1A2
IC50 = 30CYP2C19

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